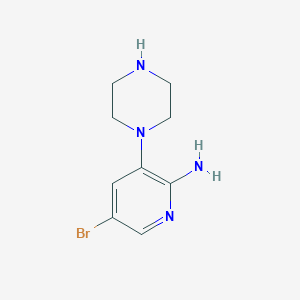

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine is an organic compound with the chemical formula C9H13BrN4. It is a derivative of pyridine and piperazine, featuring a bromine atom at the 5th position of the pyridine ring and a piperazine moiety at the 3rd position.

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, the compound interferes with cell cycle progression, preventing cells from entering the S phase. This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK4 and CDK6 affects the Retinoblastoma (Rb) pathway. Under normal conditions, CDK4/6 phosphorylates Rb, releasing the transcription factor E2F to promote the transcription of genes required for DNA synthesis. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby blocking the release of E2F and the subsequent progression of the cell cycle .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and a significant degree of lipophilicity (Log Po/w (iLOGP): 1.72) . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . These properties influence the compound’s bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell cycle arrest. By inhibiting CDK4/6, the compound prevents the progression of the cell cycle from the G1 phase to the S phase. This can lead to the death of rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes or proteins, such as P-gp, can affect the compound’s distribution within the body .

Análisis Bioquímico

Biochemical Properties

It is known to be used in the synthesis of anticancer agents . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell proliferation and cancer progression.

Cellular Effects

Given its use in the synthesis of anticancer agents , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine typically involves the reaction of 5-bromo-2-chloropyridine with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine moiety .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted piperazine derivatives .

Aplicaciones Científicas De Investigación

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

5-(Piperazin-1-yl)pyridin-2-amine: Similar structure but lacks the bromine atom.

5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

2-Amino-5-(1-piperazinyl)pyridine: Another structural isomer with different substitution patterns.

Uniqueness

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine is unique due to the presence of both the bromine atom and the piperazine moiety, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for the development of new pharmaceuticals and other chemical products .

Propiedades

IUPAC Name |

5-bromo-3-piperazin-1-ylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c10-7-5-8(9(11)13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYVMVYCARVHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(N=CC(=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.